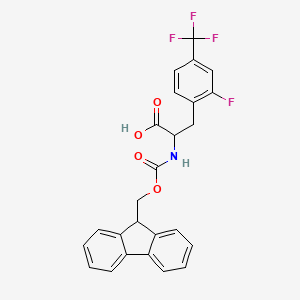

Fmoc-2-F-4-trifluoromethyl-DL-Phe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

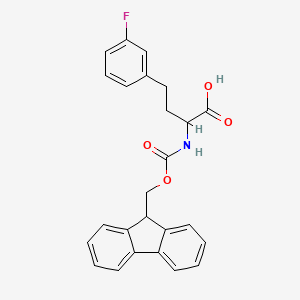

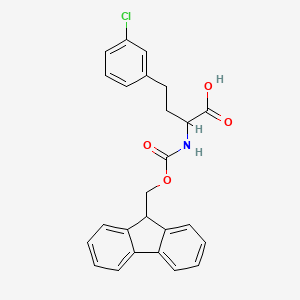

Le Fmoc-2-F-4-trifluorométhyl-DL-phénylalanine est un dérivé d'acide aminé synthétique. Il se caractérise par la présence d'un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc), d'un atome de fluor en position 2 et d'un groupe trifluorométhyle en position 4 sur le squelette de la phénylalanine. Ce composé est largement utilisé dans la synthèse peptidique en raison de ses propriétés chimiques uniques et de sa stabilité.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Fmoc-2-F-4-trifluorométhyl-DL-phénylalanine implique généralement la protection du groupe amino de la phénylalanine avec le groupe FmocLes conditions de réaction impliquent souvent l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions de substitution .

Méthodes de production industrielle

La production industrielle du Fmoc-2-F-4-trifluorométhyl-DL-phénylalanine suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le Fmoc-2-F-4-trifluorométhyl-DL-phénylalanine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants comme le peroxyde d'hydrogène.

Réduction : Les réactions de réduction impliquent généralement des réactifs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution courantes comprennent la substitution aromatique nucléophile, où les nucléophiles remplacent les atomes de fluor.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers dérivés de la phénylalanine substituée .

Applications de la recherche scientifique

Chimie

En chimie, le Fmoc-2-F-4-trifluorométhyl-DL-phénylalanine est utilisé dans la synthèse des peptides et des protéines. Son groupe protecteur unique permet des réactions de déprotection et de couplage sélectives, ce qui le rend précieux dans la synthèse peptidique en phase solide .

Biologie

Biologiquement, ce composé est utilisé pour étudier les interactions protéiques et les mécanismes enzymatiques. Ses groupes fluorés peuvent servir de sondes en spectroscopie de résonance magnétique nucléaire (RMN), fournissant des informations sur la structure et la dynamique des protéines .

Médecine

En médecine, le Fmoc-2-F-4-trifluorométhyl-DL-phénylalanine est étudié pour son potentiel dans le développement de médicaments. Sa stabilité et ses propriétés chimiques uniques en font un candidat pour la conception d'inhibiteurs enzymatiques et d'autres agents thérapeutiques .

Industrie

Industriellement, ce composé est utilisé dans la production de peptides et de protéines spécialisés à des fins de recherche et thérapeutiques. Ses voies de synthèse robustes et sa stabilité le rendent adapté à la production à grande échelle .

Mécanisme d'action

Le mécanisme d'action du Fmoc-2-F-4-trifluorométhyl-DL-phénylalanine implique son incorporation dans les peptides et les protéines. Le groupe Fmoc protège le groupe amino pendant la synthèse, permettant des réactions sélectives à d'autres sites. Les groupes fluor et trifluorométhyle peuvent influencer la réactivité du composé et ses interactions avec d'autres molécules, affectant l'activité globale et la stabilité des peptides synthétisés .

Applications De Recherche Scientifique

Chemistry

In chemistry, Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine is used in the synthesis of peptides and proteins. Its unique protecting group allows for selective deprotection and coupling reactions, making it valuable in solid-phase peptide synthesis .

Biology

Biologically, this compound is used to study protein interactions and enzyme mechanisms. Its fluorinated groups can serve as probes in nuclear magnetic resonance (NMR) spectroscopy, providing insights into protein structure and dynamics .

Medicine

In medicine, Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine is explored for its potential in drug development. Its stability and unique chemical properties make it a candidate for designing enzyme inhibitors and other therapeutic agents .

Industry

Industrially, this compound is used in the production of specialized peptides and proteins for research and therapeutic purposes. Its robust synthetic routes and stability make it suitable for large-scale production .

Mécanisme D'action

The mechanism of action of Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The fluorine and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules, affecting the overall activity and stability of the synthesized peptides .

Comparaison Avec Des Composés Similaires

Composés similaires

- Fmoc-4-trifluorométhyl-L-phénylalanine

- Fmoc-2-fluoro-DL-phénylalanine

- Fmoc-diphénylalanine

Unicité

Le Fmoc-2-F-4-trifluorométhyl-DL-phénylalanine est unique en raison de la présence simultanée de groupes fluor et trifluorométhyle, qui confèrent des propriétés chimiques distinctes. Ces groupes améliorent la stabilité et la réactivité du composé, le rendant plus polyvalent dans diverses applications de synthèse par rapport à ses analogues .

Propriétés

Formule moléculaire |

C25H19F4NO4 |

|---|---|

Poids moléculaire |

473.4 g/mol |

Nom IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C25H19F4NO4/c26-21-12-15(25(27,28)29)10-9-14(21)11-22(23(31)32)30-24(33)34-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,30,33)(H,31,32) |

Clé InChI |

YSTPNCXRLDVSNN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)C(F)(F)F)F)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307108.png)

![3-[4-(Methoxycarbonyl)oxolan-2-yl]propanoic acid](/img/structure/B12307141.png)

![[2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B12307168.png)